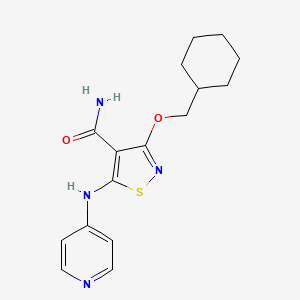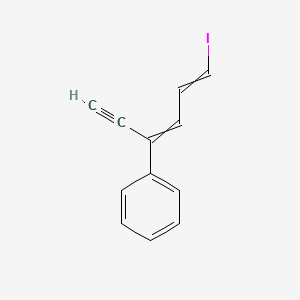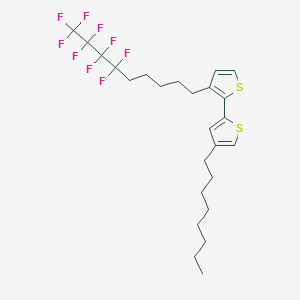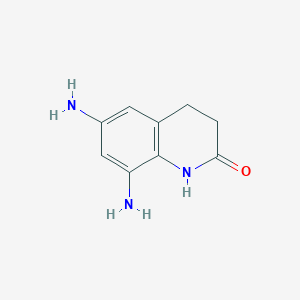
2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with phenoxy and chlorophenoxy groups, as well as a carbonitrile group
Métodos De Preparación
The synthesis of 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile typically involves the reaction of 4-chlorophenol and phenol with cyclopropane derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenols, followed by the addition of a cyclopropane derivative containing a leaving group, such as a halide. The reaction proceeds through nucleophilic substitution to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The phenoxy and chlorophenoxy groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions. Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and bases for substitution reactions.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism by which 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile include:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
4-Chlorophenoxyacetic acid: Another phenoxy compound with herbicidal properties.
2-(4-Chlorophenoxy)-3-phenylpropanoic acid: Shares structural similarities and is used in different applications. The uniqueness of this compound lies in its cyclopropane ring and carbonitrile group, which confer distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
651306-63-7 |
|---|---|
Fórmula molecular |
C16H12ClNO2 |
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H12ClNO2/c17-13-6-8-15(9-7-13)20-16(10-12(16)11-18)19-14-4-2-1-3-5-14/h1-9,12H,10H2 |
Clave InChI |
HHKRMMUXMHFSNQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(OC2=CC=CC=C2)OC3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)


phosphanium bromide](/img/structure/B12611416.png)


![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)


![2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12611450.png)


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12611466.png)
![2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12611467.png)
